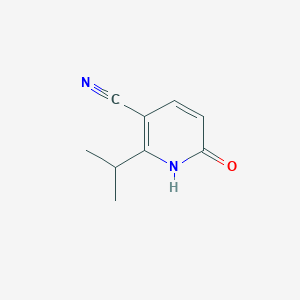![molecular formula C13H10Cl2N4O2S2 B12998786 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998786.png)
5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro, ethyl, and phenyl groups, as well as a sulfonamide moiety. Its molecular formula is C₁₃H₁₀Cl₂N₄O₂S₂, and it has a molecular weight of 389.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable chlorinated pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes, while the thiazolo[4,5-d]pyrimidine core could interact with nucleic acids or proteins. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine
- 5,7-Dichloro-2-phenylthiazolo[4,5-d]pyrimidine
- 5,7-Dichloro-2-ethylthiazolo[4,5-d]pyrimidine
Uniqueness
5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the specific substitution pattern on the thiazolo[4,5-d]pyrimidine core.
Properties
Molecular Formula |
C13H10Cl2N4O2S2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5,7-dichloro-N-ethyl-N-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c1-2-19(8-6-4-3-5-7-8)23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-7H,2H2,1H3 |
InChI Key |
LTORYWPBKIYUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


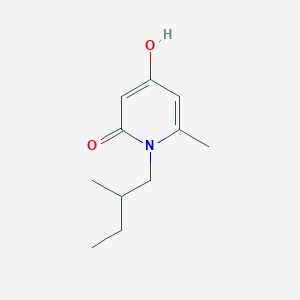

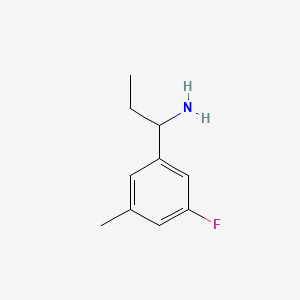
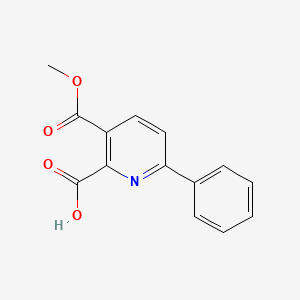

![2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12998746.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)

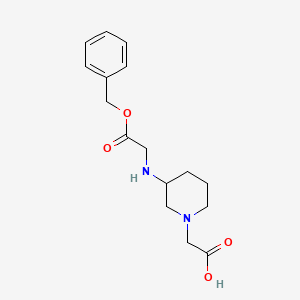
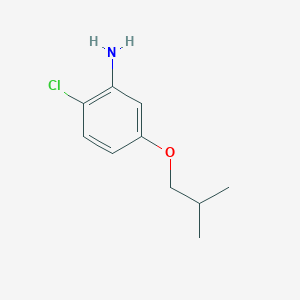
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
![5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998773.png)
![3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12998775.png)
